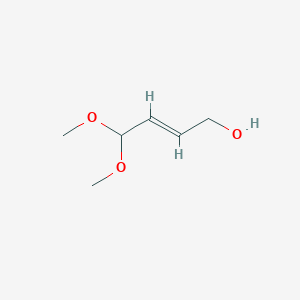

trans-4,4-Dimethoxy-2-butenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H12O3 |

|---|---|

Molecular Weight |

132.16 g/mol |

IUPAC Name |

(E)-4,4-dimethoxybut-2-en-1-ol |

InChI |

InChI=1S/C6H12O3/c1-8-6(9-2)4-3-5-7/h3-4,6-7H,5H2,1-2H3/b4-3+ |

InChI Key |

GIMNCOOATDDACO-ONEGZZNKSA-N |

Isomeric SMILES |

COC(/C=C/CO)OC |

Canonical SMILES |

COC(C=CCO)OC |

Origin of Product |

United States |

Synthetic Methodologies for Trans 4,4 Dimethoxy 2 Butenol and Its Precursors/analogues

Synthesis of Key Intermediates: 4,4-Dimethoxy-2-butanone and (E)-4,4-Dimethoxy-2-butenal

The preparation of the foundational ketone and aldehyde intermediates is a critical first step in the synthetic pathway towards the target allylic alcohol.

The formation of 4,4-Dimethoxy-2-butanone is often achieved through a pathway involving a Claisen-type ester condensation. google.comgoogle.com The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base. wikipedia.org In the synthesis of 4,4-Dimethoxy-2-butanone, a "crossed" Claisen condensation is employed, typically using acetone and a formate ester, such as methyl formate or ethyl formate. google.comgoogle.com

The mechanism proceeds through several key steps:

Enolate Formation : A strong base, commonly sodium methoxide, deprotonates the α-carbon of acetone. This removes an α-proton to form a resonance-stabilized enolate anion, which serves as the key nucleophile. wikipedia.orglibretexts.org

Nucleophilic Acyl Substitution : The acetone enolate attacks the electrophilic carbonyl carbon of the formate ester. This addition step forms a tetrahedral intermediate. libretexts.org

Elimination of Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an alkoxide (e.g., methoxide) as a leaving group. This results in the formation of sodioformylacetone (the sodium salt of 1-hydroxy-1-buten-3-one). google.com

Acetalization : The intermediate, sodioformylacetone, is then subjected to neutralization and acetalization. google.com In the presence of an acid (like sulfuric acid or HCl) and methanol, the enol is protonated, and the aldehyde portion of the resulting β-ketoaldehyde is converted into a dimethyl acetal (B89532), yielding the final product, 4,4-dimethoxy-2-butanone. google.comgoogle.com

This synthetic route is valued for its use of inexpensive and readily available starting materials like acetone and formate esters, making it suitable for industrial-scale production. google.com

Butanone, also known as methyl ethyl ketone (MEK), and its derivatives are significant industrial chemicals. While the Claisen condensation is specific for precursors like 4,4-dimethoxy-2-butanone, the broader family of butanones is produced via several established industrial methods.

Dehydrogenation of 2-Butanol : This is the primary commercial route for butanone production. Gaseous 2-butanol is passed over a catalyst, such as zinc oxide or a zinc-copper alloy, at high temperatures (400-500°C), resulting in the removal of hydrogen to form butanone. chemcess.comhaofeichem.com Liquid-phase dehydrogenation using a Raney nickel catalyst at lower temperatures (150°C) is also employed, offering benefits such as lower energy consumption and higher yields. haofeichem.com

Liquid-Phase Oxidation of n-Butane : This process primarily produces acetic acid, but butanone is a significant byproduct. haofeichem.com The reaction involves the direct oxidation of n-butane at elevated temperatures and pressures. chemcess.com This method accounts for a substantial portion of butanone production in some regions. haofeichem.com

Wacker-Type Oxidation of Butene : The oxidation of butene using a palladium chloride/cupric chloride catalyst system can produce butanone with high conversion rates. However, this process has limitations for large-scale production due to equipment corrosion and the use of heavy metal catalysts. haofeichem.com

Biocatalytic and Fermentative Routes : Modern advancements focus on sustainable production from renewable resources. acs.org Engineered microorganisms, such as Escherichia coli, have been developed to produce butanone from feedstocks like glycerol. asm.org These biosynthetic pathways involve constructing a metabolic route starting from propionyl-coenzyme A (propionyl-CoA) and acetyl-CoA to form the butanone skeleton. asm.org Another approach involves the biotechnological conversion of biomass to acetoin, followed by electrochemical reduction to 2-butanone. acs.org

| Method | Primary Feedstock | Key Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Dehydrogenation | 2-Butanol | 400-500°C, Zinc/Copper Catalyst | High selectivity and conversion chemcess.com | High energy consumption |

| n-Butane Oxidation | n-Butane | 150-225°C, 4.0-8.0 MPa | Utilizes an inexpensive alkane feedstock | Byproduct of another process haofeichem.com |

| Wacker-Type Oxidation | Butene | 90-120°C, PdCl2/CuCl2 Catalyst | High conversion rate haofeichem.com | Equipment corrosion, heavy metal catalyst haofeichem.com |

| Biocatalysis/Fermentation | Biomass (e.g., glycerol) | Engineered Microorganisms | Uses renewable resources, sustainable acs.orgasm.org | Lower titers and yields compared to petrochemical routes asm.org |

The creation of the (E)-isomer of an α,β-unsaturated aldehyde is crucial for ensuring the trans geometry in the final product. While specific literature for (E)-4,4-dimethoxy-2-butenal is sparse, general stereoselective methods for forming (E)-alkenes are well-established and applicable.

One common strategy is the Claisen-Schmidt condensation , a base-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and an aromatic or non-enolizable aldehyde. In this context, a reaction between an appropriate precursor and an aldehyde under thermodynamic control can favor the formation of the more stable (E)-enone or enal product.

Another powerful technique is the Wittig reaction or its variants (e.g., Horner-Wadsworth-Emmons reaction). The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide. wikipedia.org The stereochemical outcome is highly dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group (EWG) on the carbanion, are less reactive and allow for equilibration of the intermediates, leading predominantly to the thermodynamically more stable (E)-alkene. organic-chemistry.org Thus, reacting a suitable phosphorus ylide stabilized by an ester or phosphonate group with a precursor aldehyde would be a reliable method for generating the desired (E)-alkene geometry.

Advanced methods like catalytic cross-metathesis also offer a route to stereodefined trisubstituted alkenes, providing another potential, albeit more complex, pathway to the desired (E)-enal intermediate. nih.gov

Direct Stereoselective Synthesis of trans-4,4-Dimethoxy-2-butenol

The final steps toward the target molecule involve forming the trans-alkene and selectively reducing the aldehyde to an alcohol.

The Wittig reaction is a cornerstone of alkene synthesis, enabling the conversion of a carbonyl group into a C=C double bond with predictable stereochemistry. masterorganicchemistry.commnstate.edu To synthesize a precursor to this compound, a Wittig-type reaction can be employed to construct the C2-C3 double bond.

The reaction mechanism generally proceeds through the formation of an oxaphosphetane intermediate from the reaction of a phosphorus ylide with a carbonyl compound. wikipedia.org The stereochemical outcome depends significantly on the substituents on the ylide.

Non-stabilized ylides (where R is an alkyl group) typically react under kinetic control to form a cis-oxaphosphetane, which decomposes to yield a (Z)-alkene. wikipedia.org

Stabilized ylides (where R is an electron-withdrawing group like an ester or ketone) are more stable. Their reaction is reversible, allowing for equilibration to the more thermodynamically stable trans-oxaphosphetane intermediate. This intermediate then decomposes to selectively form the (E)-alkene, which corresponds to the desired trans configuration. organic-chemistry.org

Therefore, to achieve a trans double bond, a strategy would involve reacting a precursor aldehyde with a stabilized phosphorus ylide, such as (triphenylphosphoranylidene)acetaldehyde or a related reagent.

Once the precursor, (E)-4,4-dimethoxy-2-butenal, is obtained, the final step is the selective reduction of the aldehyde carbonyl group to a primary alcohol without affecting the C=C double bond. This transformation, known as a 1,2-reduction, is challenging because many common reducing agents (like LiAlH₄) can also reduce the double bond (1,4-reduction). Several chemoselective methods have been developed to achieve this transformation efficiently.

Luche Reduction : This is one of the most effective methods for the 1,2-reduction of α,β-unsaturated carbonyls. The reaction employs sodium borohydride (NaBH₄) in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃). The cerium ion coordinates to the carbonyl oxygen, increasing its electrophilicity and directing the hydride attack to the carbonyl carbon, thus favoring the formation of the allylic alcohol. organic-chemistry.org

9-Borabicyclo[3.3.1]nonane (9-BBN) : This bulky borane reagent shows remarkable chemoselectivity for the reduction of α,β-unsaturated aldehydes and ketones to their corresponding allylic alcohols. acs.org Its steric hindrance prevents it from readily adding across the double bond, leading to preferential attack at the less hindered carbonyl group.

Biocatalytic Reduction : Modern green chemistry approaches utilize enzymes for this selective reduction. Carboxylic acid reductases (CARs) coupled with alcohol dehydrogenases (ADHs) or other reductase enzymes in whole-cell or in-vitro systems can convert α,β-unsaturated carboxylic acids or aldehydes into the corresponding allylic alcohols with high conversion and selectivity. rsc.org

| Reagent/System | Typical Conditions | Selectivity for Allylic Alcohol | Key Features |

|---|---|---|---|

| NaBH₄ / CeCl₃ (Luche Reduction) | Methanol or Ethanol solvent, 0°C to RT | High to Excellent | Mild conditions, widely applicable organic-chemistry.org |

| 9-BBN | THF solvent, low temperature | Excellent | High chemoselectivity due to steric bulk acs.org |

| Diisobutylaluminium hydride (DIBAL-H) | Toluene or Hexane, -78°C | Good to High | Requires careful temperature control to avoid over-reduction |

| Biocatalytic Systems (e.g., CAR/ADH) | Aqueous buffer, physiological pH | Excellent | Environmentally benign, high stereoselectivity possible rsc.org |

Stereochemical Control in Alkene Formation

The synthesis of the trans isomer of 4,4-dimethoxy-2-butenol requires precise control over the stereochemistry of the newly formed carbon-carbon double bond. A prominent and reliable method for achieving high stereoselectivity in favor of (E)-alkenes is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgresearchgate.net This reaction involves the olefination of an aldehyde with a stabilized phosphonate carbanion. nrochemistry.com

The HWE reaction mechanism typically begins with the deprotonation of a phosphonate ester to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. youtube.com This is followed by the formation of an oxaphosphetane intermediate, which subsequently decomposes to yield the alkene and a water-soluble phosphate byproduct. youtube.com The stereochemical outcome is influenced by several factors, including the ability of the intermediates to equilibrate. wikipedia.org Generally, the reaction pathway leading to the trans (or E) isomer is energetically favored, resulting in the (E)-alkene as the major product. nrochemistry.com

For the synthesis of this compound, the likely precursors would be dimethoxyacetaldehyde and a suitable phosphonate ylide. The reaction conditions, such as the choice of base, solvent, and temperature, can be optimized to maximize the yield of the desired trans isomer. researchgate.net The inherent thermodynamic preference for the formation of the more stable trans product makes the HWE reaction a powerful tool for this transformation. youtube.com

Enantioselective Synthesis of Chiral 4,4-Dimethoxy-2-butanol Analogues

The creation of chiral alcohols from prochiral ketones is a fundamental challenge in organic synthesis, with both biocatalytic and chemocatalytic methods offering powerful solutions. nih.gov These approaches enable the production of enantiomerically enriched compounds that are valuable as building blocks for more complex molecules. nih.gov

Biocatalytic Transformations: Yeast-Mediated Reductions of 4,4-Dimethoxy-2-butanone

Biocatalysis leverages the high stereoselectivity of enzymes to perform chemical transformations. In the context of producing chiral analogues of 4,4-dimethoxy-2-butanol, the asymmetric reduction of the corresponding ketone, 4,4-dimethoxy-2-butanone, is a key step.

Significant research has demonstrated the efficacy of yeast for this purpose. Specifically, the yeast strain Yamadazyma farinosa IFO 10896 has been successfully used to mediate the reduction of 4,4-dimethoxy-2-butanone. elsevierpure.com This biocatalytic process yields (R)-4,4-dimethoxy-2-butanol, which can then be utilized as a chiral precursor for the synthesis of other complex molecules, such as specific isomers of 6-hepten-2,4-diol. elsevierpure.com Other yeast species, such as Pichia jadinii, have also been shown to be highly effective in the asymmetric reduction of similar ketones, like 4-hydroxy-2-butanone, to produce the corresponding (R)-alcohol with excellent stereoselectivity. nih.gov

Table 1: Yeast-Mediated Reduction of Ketone Precursors

| Substrate | Biocatalyst | Product | Stereochemical Outcome |

|---|---|---|---|

| 4,4-Dimethoxy-2-butanone | Yamadazyma farinosa IFO 10896 | (R)-4,4-Dimethoxy-2-butanol | Enantiomerically enriched (R)-isomer |

| 4-Hydroxy-2-butanone | Pichia jadinii HBY61 | (R)-1,3-Butanediol | High yield (85.1%) and strict 100% enantioselectivity |

Asymmetric Catalysis in the Preparation of Optically Active Derivatives

Beyond biocatalysis, asymmetric catalysis using synthetic, small-molecule catalysts provides a versatile and powerful alternative for creating optically active molecules. nih.gov This strategy is crucial for accessing chiral building blocks that may not be readily available from natural sources. nih.gov

The preparation of optically active derivatives from precursors like 4,4-dimethoxy-2-butanone can be achieved through methods such as asymmetric transfer hydrogenation (ATH). This technique often employs transition metal catalysts, such as those based on Ruthenium(II), complexed with chiral ligands. For instance, Ru(II)-catalyzed ATH has been effectively used for the dynamic kinetic resolution of α-alkyl-β-ketoaldehydes, yielding anti-diol products with excellent enantioselectivities (>99% ee). mdpi.com While a specific application to 4,4-dimethoxy-2-butanone is not detailed, the principles are directly applicable. A chiral catalyst would facilitate the stereoselective addition of a hydride to the carbonyl group, allowing for the preparation of either the (R) or (S) enantiomer of the corresponding butanol derivative by selecting the appropriate catalyst chirality. nih.gov

Synthetic Routes to Derivatives via Alkylation and Cyclization Reactions

Alkylation with 4,4-Dimethoxy-2-methyl-2-butanol Precursors

The tertiary alcohol 4,4-dimethoxy-2-methyl-2-butanol, or its analogues, can serve as a precursor in alkylation and subsequent cyclization reactions. This alcohol is typically generated in situ through the reaction of 4,4-dimethoxy-2-butanone with an organometallic reagent, such as a Grignard reagent. This initial step constitutes an alkylation of the ketone at the C2 position.

For example, in a Friedel-Crafts alkylation, an alcohol like 2-methyl-2-butanol can be protonated by a strong acid (e.g., sulfuric acid) to form a carbocation. brainly.comquizlet.com This electrophilic carbocation is then attacked by an electron-rich aromatic ring, such as 1,4-dimethoxybenzene, to form a new carbon-carbon bond, resulting in the alkylation of the aromatic compound. brainly.comreddit.com This demonstrates a pathway where the butanol-derived structure is used as an alkylating agent.

Chemical Reactivity and Mechanistic Studies of Trans 4,4 Dimethoxy 2 Butenol

Reactions Involving the Alkene Moiety

The carbon-carbon double bond in trans-4,4-Dimethoxy-2-butenol serves as a prime site for a variety of chemical transformations, enabling the construction of complex molecular architectures with a high degree of stereocontrol.

Diastereoselective and Enantioselective Hydrofunctionalization Reactions

Hydrofunctionalization reactions, which involve the addition of a hydrogen atom and a functional group across the double bond, are fundamental transformations in organic synthesis. While specific studies on the diastereoselective and enantioselective hydrofunctionalization of this compound are not extensively documented in readily available literature, the principles of such reactions on analogous α,β-unsaturated systems provide a framework for understanding its potential reactivity. The presence of the allylic hydroxyl group and the acetal (B89532) moiety can influence the stereochemical outcome of these reactions through steric and electronic effects, as well as by directing metal catalysts.

Pericyclic Reactions: Diels-Alder and Related Cycloadditions

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, involves the [4+2] cycloaddition of a conjugated diene and a dienophile. libretexts.orgwikipedia.orgorganic-chemistry.org In this context, this compound can act as the dienophile, reacting with various dienes to produce cyclohexene derivatives. The stereochemistry of the dienophile is retained in the product, meaning the trans configuration of the double bond in this compound would lead to a specific diastereomer of the cycloadduct. youtube.com

The general mechanism for a Diels-Alder reaction is a concerted process that proceeds through a cyclic transition state. wikipedia.orgskidmore.edu The rate and efficiency of the reaction are influenced by the electronic properties of both the diene and the dienophile. masterorganicchemistry.com Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. organic-chemistry.orgmasterorganicchemistry.com

| Diene | Dienophile | Product | Reaction Conditions |

| 1,3-Butadiene | This compound | 4-(2,2-dimethoxyethyl)cyclohex-4-ene-1-methanol | Thermal or Lewis acid catalysis |

| Cyclopentadiene | This compound | (1R,4S,5R,6S)-5-(2,2-dimethoxyethyl)bicyclo[2.2.1]hept-2-en-6-yl)methanol | Thermal or Lewis acid catalysis |

Stereoselective Transformations of the Carbon-Carbon Double Bond

The double bond of this compound is susceptible to various stereoselective transformations, including epoxidation and dihydroxylation, which introduce new stereocenters into the molecule.

Epoxidation: The conversion of the alkene to an epoxide can be achieved using peroxy acids. The stereochemical outcome of the epoxidation can be influenced by the existing stereocenter and the allylic hydroxyl group, which can direct the epoxidizing agent to one face of the double bond.

Dihydroxylation: The formation of a diol from the alkene can be carried out using reagents like osmium tetroxide or potassium permanganate. Asymmetric dihydroxylation methods can be employed to achieve high enantioselectivity in the formation of the diol.

Reactivity of the Geminal Dimethoxy Acetal Functionality

The geminal dimethoxy acetal group in this compound serves as a masked aldehyde, offering a versatile handle for various chemical manipulations.

Controlled Hydrolysis and Exchange Reactions for Aldehyde Regeneration

One of the most important utilities of the acetal group is its ability to be hydrolyzed back to the corresponding aldehyde under acidic conditions. libretexts.org This deprotection step is crucial in multi-step syntheses where the aldehyde functionality needs to be revealed at a later stage. The hydrolysis is a reversible process, and the equilibrium can be driven towards the aldehyde by using an excess of water.

Mechanism of Acetal Hydrolysis:

Protonation of one of the methoxy (B1213986) groups by an acid catalyst.

Loss of methanol to form a resonance-stabilized oxocarbenium ion.

Nucleophilic attack of water on the oxocarbenium ion.

Deprotonation to yield a hemiacetal.

Protonation of the remaining methoxy group.

Elimination of a second molecule of methanol to form the protonated aldehyde.

Deprotonation to give the final aldehyde product.

Transacetalization, or acetal exchange, is another useful reaction where the methoxy groups of the acetal are replaced by other alkoxy groups by reacting the acetal with a different alcohol in the presence of an acid catalyst.

Nucleophilic Additions and Eliminations at the Acetal Carbon

While the acetal carbon is generally less electrophilic than a carbonyl carbon, it can still undergo nucleophilic attack under certain conditions, particularly with strong nucleophiles and Lewis acid activation. masterorganicchemistry.comyoutube.com These reactions can lead to the substitution of one or both methoxy groups.

Elimination reactions involving the acetal functionality are less common but can be induced under specific conditions, potentially leading to the formation of an enol ether.

Integrated Reactivity Pathways: Cascade and Domino Reactions

The unique arrangement of functional groups in this compound allows for a variety of integrated reaction sequences, where the initial transformation of one functional group triggers subsequent reactions at another site within the molecule.

The allylic alcohol moiety in this compound is prone to rearrangement, particularly under acidic conditions. This process can be leveraged as a formal 1,3-transposition of the alcohol functionality to a carbonyl group. The mechanism typically proceeds through the formation of a resonance-stabilized allylic carbocation.

Protonation of the hydroxyl group by an acid catalyst converts it into a good leaving group (water). The departure of water is assisted by the adjacent double bond, leading to a delocalized carbocation with positive charge shared between C-1 and C-3. Subsequent nucleophilic attack by water at the C-3 position, which is part of the acetal group, leads to a hemiacetal that is in equilibrium with its open-chain aldehyde form. This sequence effectively transposes the original alcohol at C-1 to a carbonyl group at C-3.

Such rearrangements can be classified as SN1' (stepwise) or SN2' (concerted), depending on the reaction conditions and substrate structure. The SN1' pathway involves a discrete carbocation intermediate, while the SN2' mechanism involves a simultaneous attack of the nucleophile and departure of the leaving group. The presence of the acetal group can influence the stability of the intermediates and transition states, thereby affecting the reaction pathway.

Table 1: Proposed Products of Acid-Catalyzed Rearrangement of this compound

| Reactant | Conditions | Intermediate | Final Product | Transformation Type |

|---|---|---|---|---|

| trans-4,4-Dimethoxy-2-butenol | Catalytic Acid (H⁺), H₂O | Resonance-stabilized allylic carbocation | 4-Methoxy-2-butenal | 1,3-Carbonyl Transposition |

The presence of multiple functional groups—hydroxyl, alkene, and acetal—necessitates a consideration of chemoselectivity in reactions involving this compound. The outcome of a given reaction is highly dependent on the choice of reagents and conditions.

Electrophilic Transformations: The electron-rich double bond is susceptible to attack by electrophiles. For instance, epoxidation using a peroxy acid (e.g., m-CPBA) would selectively form an epoxide. The stereochemical outcome of this reaction can be influenced by the adjacent hydroxyl group, which can direct the electrophile to the same face of the double bond, a phenomenon known as substrate-directing epoxidation.

Nucleophilic Transformations: The hydroxyl group can act as a nucleophile in reactions such as etherification or esterification under appropriate conditions. Conversely, it can be converted into a leaving group (e.g., by tosylation) to facilitate nucleophilic substitution reactions. The acetal group is generally stable under neutral and basic conditions, acting as a protecting group for the aldehyde functionality. However, it is readily hydrolyzed under acidic conditions. youtube.comkhanacademy.orgyoutube.comyoutube.com

Reduction: Catalytic hydrogenation of this compound can be performed chemoselectively. Using catalysts such as palladium on carbon (Pd/C), the carbon-carbon double bond can be reduced to yield 4,4-dimethoxy-2-butanol, leaving the hydroxyl and acetal groups intact. thieme-connect.comtue.nl This selectivity arises because C=C bond hydrogenation is often thermodynamically and kinetically favored over the reduction of other functional groups under these conditions. tandfonline.com

Table 2: Chemoselective Reactions of this compound

| Reaction Type | Reagent/Conditions | Reactive Site | Product |

|---|---|---|---|

| Epoxidation | m-CPBA | C=C double bond | 2,3-Epoxy-4,4-dimethoxy-1-butanol |

| Hydrogenation | H₂, Pd/C | C=C double bond | 4,4-Dimethoxy-2-butanol |

| Acetal Hydrolysis | H₃O⁺ | Acetal | 4-Hydroxy-3-buten-1-al |

| Tosylation | TsCl, Pyridine | Hydroxyl group | trans-4,4-Dimethoxy-2-butenyl tosylate |

While this compound is not a direct precursor for pyrimidine synthesis, it can be readily converted into a suitable intermediate. The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an N-C-N synthon like guanidine or amidine.

A key precursor for certain substituted pyrimidines is 4,4-dimethoxy-2-butanone. crimsonpublishers.com This ketone can be accessed from this compound via selective oxidation of the secondary alcohol. Reagents such as pyridinium chlorochromate (PCC) or a Swern oxidation protocol would be suitable for this transformation without affecting the acetal or causing rearrangement.

Once 4,4-dimethoxy-2-butanone is synthesized, it can undergo a cyclocondensation reaction. For example, reaction with guanidine in the presence of a base would yield a 2-amino-4-methylpyrimidine derivative, with the dimethoxymethyl group being eliminated during the aromatization step. This two-step sequence demonstrates how the reactivity of the butenol can be harnessed to construct heterocyclic systems. crimsonpublishers.com

Kinetic and Thermodynamic Investigations of Reaction Mechanisms

To gain deeper insight into the reactivity of this compound, particularly in its rearrangement reactions, kinetic and thermodynamic studies are invaluable. These investigations help to distinguish between possible mechanistic pathways and to characterize the energetic landscape of the reaction.

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by determining the extent of bond breaking or formation in the rate-determining step. rsc.orgacs.org For the acid-catalyzed rearrangement of this compound, deuterium labeling at specific positions can provide crucial mechanistic information.

Primary KIE: Replacing the hydrogen of the hydroxyl group with deuterium (OD) would likely exhibit a solvent isotope effect rather than a primary KIE if the protonation is a rapid pre-equilibrium. khanacademy.org A primary KIE would be expected if C-O bond cleavage is the rate-determining step. Labeling C-1 with deuterium and observing a significant kH/kD > 1 would provide strong evidence for the C-O bond breaking in the rate-limiting step, characteristic of an SN1' mechanism.

Secondary KIE: A secondary KIE can be measured by placing deuterium at C-2 or C-3. An α-secondary KIE at C-1 (if substitution occurs there) or a γ-secondary KIE can provide information about changes in hybridization at the carbon centers during the transition state. For an SN1'-like transition state involving carbocation formation, a small but significant secondary KIE (kH/kD > 1) at the allylic positions would be expected due to the change from sp³ to sp² hybridization.

Table 3: Predicted Kinetic Isotope Effects for Rearrangement Mechanisms

| Isotopic Label Position | SN1' Mechanism (Carbocation intermediate) | SN2' Mechanism (Concerted) | Mechanistic Insight |

|---|---|---|---|

| C1-H vs C1-D | Significant primary KIE (kH/kD > 1) | Small to moderate KIE | Indicates C-O bond scission in RDS |

| C2-H vs C2-D | Small secondary KIE (kH/kD ≈ 1) | Small secondary KIE (kH/kD ≈ 1) | Probes hybridization change at C2 |

| C3-H vs C3-D | Small secondary KIE (kH/kD > 1) | Moderate secondary KIE (kH/kD > 1) | Probes hybridization change and nucleophilic attack at C3 |

Computational chemistry provides a powerful means to investigate the structures and energies of transition states that are otherwise inaccessible experimentally. Using methods like Density Functional Theory (DFT), the potential energy surface for the rearrangement of this compound can be mapped. mdpi.com

For an SN1'-like mechanism, calculations would model the formation and stability of the intermediate allylic carbocation. The transition state leading to this intermediate would resemble the carbocation itself, with a significantly elongated C-O bond.

For a concerted SN2' mechanism, the calculations would search for a single transition state connecting the protonated alcohol directly to the product. The geometry of this transition state would show partial bond formation between the incoming nucleophile (water) and C-3, and partial bond breaking between C-1 and the departing water molecule. The dihedral angles of the carbon backbone would adopt a conformation that minimizes steric hindrance and maximizes orbital overlap.

By comparing the calculated activation energies (ΔG‡) for the SN1' and SN2' pathways, a prediction can be made about the operative mechanism. These computational studies can also model the influence of solvent molecules explicitly, providing a more accurate picture of the reaction in solution. acs.orgnih.govnih.gov

Advanced Spectroscopic Characterization of Trans 4,4 Dimethoxy 2 Butenol and Its Stereoisomers

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the chemical structure of organic molecules, providing detailed information about the carbon-hydrogen framework.

High-Resolution 1D NMR (¹H, ¹³C) for Structural and Stereochemical Assignment

High-resolution 1D NMR spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques, is instrumental in the structural and stereochemical assignment of trans-4,4-dimethoxy-2-butenol. The trans configuration of the double bond is typically confirmed by the magnitude of the vicinal coupling constant between the olefinic protons in the ¹H NMR spectrum.

In the ¹H NMR spectrum, the methoxy (B1213986) groups (–OCH₃) are expected to appear as a sharp singlet, while the olefinic protons will present as complex multiplets due to coupling with each other and adjacent protons. The proton on the carbon bearing the two methoxy groups will likely appear as a doublet.

The ¹³C NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule. The carbon atoms of the methoxy groups, the olefinic carbons, and the carbon atom of the acetal (B89532) group will each give rise to distinct signals. The chemical shifts of the olefinic carbons can also provide further evidence for the trans stereochemistry.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H-1 | 5.20-5.40 | d | ~5.0 |

| H-2 | 5.70-5.90 | dt | J(H2-H3) = ~15.0, J(H2-H1) = ~5.0 |

| H-3 | 5.50-5.70 | dt | J(H3-H2) = ~15.0, J(H3-H4) = ~1.5 |

| H-4 | 4.70-4.90 | d | ~5.0 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | ~60-65 |

| C-2 | ~125-130 |

| C-3 | ~130-135 |

| C-4 | ~100-105 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC, DEPT, HETCOR) for Connectivity and Multiplicity Analysis

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and for determining the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, allowing for the tracing of the proton network throughout the molecule. For this compound, COSY would show correlations between the olefinic protons (H-2 and H-3) and between the protons on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different spin systems within the molecule.

DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups, which can simplify the analysis of the ¹³C NMR spectrum.

HETCOR (Heteronuclear Correlation) : Similar to HSQC, HETCOR provides correlations between directly bonded heteronuclei, most commonly ¹³C and ¹H.

Solid-State NMR for Conformational Dynamics

Solid-state NMR (ssNMR) can provide valuable insights into the conformational dynamics and solid-state packing of this compound. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can probe these interactions to reveal information about molecular orientation and dynamics in the solid state. Techniques such as magic-angle spinning (MAS) are employed to obtain higher resolution spectra in the solid state.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight.

The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. Common fragmentation pathways for acetals include the loss of an alkoxy group (–OCH₃) or the cleavage of the carbon-carbon bond adjacent to the acetal group.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment |

|---|---|

| 132 | [M]⁺ |

| 101 | [M - OCH₃]⁺ |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C=C double bond, the C–O bonds of the ether and acetal groups, and the C–H bonds. The trans configuration of the double bond can often be confirmed by the presence of a strong band in the region of 960-980 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching vibration, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum.

Table 4: Predicted IR and Raman Data for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| C=C Stretch | ~1650-1680 | ~1650-1680 |

| C–O Stretch (Acetal) | ~1050-1150 | Weak |

| C–H Stretch (Olefinic) | ~3010-3040 | ~3010-3040 |

Electronic Spectroscopy: UV/Vis Spectroscopy for Conjugated Systems

Electronic spectroscopy, specifically Ultraviolet-Visible (UV/Vis) spectroscopy, provides information about the electronic transitions within a molecule. While this compound does not possess an extended conjugated system, the isolated double bond will exhibit a π → π* transition, which is expected to occur in the ultraviolet region of the spectrum. The presence of the oxygen atoms of the acetal group may cause a slight shift in the absorption maximum compared to a simple alkene.

Table 5: Predicted UV/Vis Data for this compound

| Transition | Predicted λmax (nm) |

|---|

Computational and Theoretical Investigations of Trans 4,4 Dimethoxy 2 Butenol

Quantum Chemical Calculations for Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms in trans-4,4-Dimethoxy-2-butenol dictates its physical and chemical properties. Quantum chemical calculations are instrumental in identifying the most stable conformations and understanding the forces that stabilize them. cdnsciencepub.com

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules, balancing computational cost and accuracy effectively. cdnsciencepub.comresearchgate.net For this compound, DFT calculations can be employed to explore its potential energy surface and locate its stable conformers. These conformers arise from the rotation around the single bonds, primarily the C2-C3 and C1-C2 bonds.

A systematic conformational search would involve rotating the key dihedral angles and performing geometry optimization for each starting structure. The result is a set of unique, stable conformers, whose relative energies indicate their population at thermal equilibrium. Theoretical studies on similar polyfunctional molecules, such as chalcones and resveratrol (B1683913) derivatives, have demonstrated the power of DFT in elucidating the preferred geometries. researchgate.netresearchgate.net For this compound, different orientations of the hydroxyl and dimethoxy groups would lead to various conformers with distinct energy levels.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound Calculated by DFT

| Conformer | Dihedral Angle (H-O-C2-C3) | Dihedral Angle (O-C2-C3-C4) | Relative Energy (kcal/mol) |

| A | 180° (anti) | 60° (gauche) | 0.00 |

| B | 60° (gauche) | 60° (gauche) | 0.85 |

| C | -60° (gauche) | 180° (anti) | 1.20 |

| D | 180° (anti) | -60° (gauche) | 0.95 |

Note: This table is illustrative and presents hypothetical data to demonstrate the typical output of a DFT conformational analysis. The labels A, B, C, and D represent distinct stable geometries.

The relative stability of the conformers of this compound is governed by a delicate balance of steric repulsions and stabilizing intramolecular interactions. A key interaction to consider is the potential for intramolecular hydrogen bonding between the hydroxyl (-OH) group's hydrogen atom and one of the oxygen atoms of the dimethoxy groups. mdpi.com

Such a hydrogen bond would form a pseudo-five- or six-membered ring, significantly stabilizing that particular conformation. mdpi-res.com Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density distribution to confirm the presence and quantify the strength of these hydrogen bonds. The analysis would involve locating a bond critical point (BCP) between the hydrogen donor and the oxygen acceptor, a hallmark of such an interaction.

Reaction Pathway Elucidation and Energy Profile Mapping

Computational chemistry is invaluable for studying reaction mechanisms, allowing for the characterization of high-energy, short-lived transition states that are difficult to observe experimentally. unipd.it

For a given reaction of this compound, such as its oxidation to the corresponding aldehyde (trans-4,4-dimethoxy-2-butenal) or an acid-catalyzed elimination, computational methods can be used to locate the transition state (TS) geometry connecting the reactant and product. A transition state is a first-order saddle point on the potential energy surface.

Once a candidate TS structure is found, a frequency analysis is performed. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the stretching of a C-H bond being broken or the formation of a C=O double bond). Computational studies on the reactions of other allylic systems have successfully used this approach to map out detailed reaction pathways. acs.org

With the optimized geometries of the reactant, transition state, and product, their electronic energies can be calculated with high accuracy. The activation energy (Ea) of a reaction is the energy difference between the transition state and the reactant. nih.govacs.org This value is a critical determinant of the reaction rate. The reaction enthalpy (ΔH) is the energy difference between the product and the reactant, indicating whether the reaction is exothermic or endothermic.

These calculations provide a quantitative energy profile for the reaction pathway. For instance, in a hypothetical oxidation reaction, DFT calculations could predict the activation barrier, offering insights into the reaction's feasibility under certain conditions. Studies on ozone reactions with various olefins have shown that activation energies can be reliably determined computationally. nih.govacs.org

Table 2: Hypothetical Calculated Energy Profile for the Oxidation of this compound

| Species | Relative Energy (kcal/mol) |

| Reactant (this compound) | 0.00 |

| Transition State | +15.5 |

| Product (trans-4,4-Dimethoxy-2-butenal) | -25.0 |

| Calculated Parameter | Value (kcal/mol) |

| Activation Energy (Ea) | 15.5 |

| Reaction Enthalpy (ΔH) | -25.0 |

Note: This table is illustrative, showing a hypothetical energy profile for a plausible reaction. The values represent what a typical DFT calculation might yield.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A crucial application of computational chemistry is the prediction of spectroscopic properties, which serves as a bridge between theoretical models and experimental reality.

Computational methods, particularly DFT, can accurately predict NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies. The process involves calculating the magnetic shielding tensors for NMR or the harmonic frequencies for IR spectroscopy for a given optimized geometry.

These predicted spectra are invaluable for several reasons. They can aid in the structural elucidation of newly synthesized compounds by comparing the calculated spectrum with the experimental one. Furthermore, a close match between predicted and experimental data validates the accuracy of the computational model (the chosen DFT functional and basis set) for that particular molecular system. For example, DFT calculations on the related compound trans-4,4-dimethoxy-2-butenal have been suggested as a way to confirm its structure.

Table 3: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| C1 (CH3) | Not Applicable | Not Applicable |

| C2 (-CH(OH)-) | 68.5 | 69.2 |

| C3 (=CH-) | 128.9 | 129.5 |

| C4 (=CH-) | 134.2 | 135.0 |

| C5 (-CH(OCH3)2) | 102.7 | 103.1 |

| C6 (-OCH3) | 53.8 | 54.5 |

Note: This table is illustrative. The numbering of carbon atoms may vary, and the data are hypothetical examples of what a comparative study would produce.

Structure-Reactivity Relationship Prediction and Quantitative Structure-Activity Relationships (QSAR) for Related Analogues

Computational and theoretical chemistry provide powerful tools for predicting the reactivity and biological activity of molecules based on their structure. For this compound and its analogues, these investigations focus on how specific structural features influence chemical behavior and how these relationships can be quantified to predict the effects of related compounds.

Structure-Reactivity Relationship Prediction

The reactivity of this compound is significantly influenced by its distinct structural characteristics, particularly the interplay between its methoxy (B1213986) groups and the conjugated α,β-unsaturated aldehyde system. The concept that a chemical's structure dictates its reactivity and physicochemical properties is a fundamental principle in these predictive efforts. researchgate.net

Key structural features that determine the reactivity of this compound and its analogues include:

The Aldehyde Group: The carbonyl group is inherently electrophilic, making it a primary site for nucleophilic attack. This electrophilicity is a key determinant of the toxicological mechanism for many aldehydes, which often involves the formation of Schiff bases with biological macromolecules. oup.com

Conjugated Double Bond: The C=C double bond adjacent to the carbonyl group creates a conjugated system. This arrangement allows for 1,4-conjugate addition (Michael-type addition), where nucleophiles can attack the β-carbon, in addition to the direct 1,2-addition at the carbonyl carbon. oup.com

Methoxy Groups: The two methoxy groups at the C4 position act as an acetal (B89532). This functional group influences the electronic properties and stability of the molecule. Under appropriate conditions, these groups can be substituted, adding to the compound's synthetic versatility.

The combination of these features makes the molecule a versatile, yet highly reactive, intermediate capable of participating in various chemical transformations. Theoretical investigations on related substituted compounds have shown that the nature and bulkiness of substituent groups can significantly alter reaction mechanisms and activation energies, a principle that applies to analogues of this compound. oup.comfud.edu.ng

Table 1: Predicted Influence of Structural Features on Reactivity

| Structural Feature | Predicted Influence on Reactivity | Potential Reaction Types |

| Aldehyde (Carbonyl Group) | Electrophilic site, susceptible to nucleophilic attack. | Schiff base formation, Reduction to alcohol, Oxidation to carboxylic acid. oup.com |

| α,β-Unsaturated System | Allows for Michael-type conjugate addition at the β-carbon. | 1,4-Conjugate Addition. oup.com |

| Dimethoxy Acetal | Can be hydrolyzed to reveal a carbonyl group; can be substituted. | Hydrolysis, Substitution. |

Quantitative Structure-Activity Relationships (QSAR) for Related Analogues

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity or toxicity of chemicals based on their molecular descriptors. scispace.comunipd.it While specific QSAR studies for this compound are not prominent in the literature, extensive research on related aldehydes provides a framework for understanding its potential biological effects.

A critical aspect of developing robust QSAR models is selecting appropriate molecular descriptors that accurately capture the features governing a molecule's mode of action. researchgate.netscispace.com For aldehydes, toxicity is often linked to their reactivity, which is driven by the electrophilic nature of the carbonyl group, and their hydrophobicity, which governs their ability to traverse biological membranes. oup.com

One study developed a generic interspecies QSAR model to predict the acute aquatic toxicity of a wide range of aldehydes. The model successfully defined toxicity using two key descriptors: oup.com

Hydrophobicity: Quantified by the calculated log of the 1-octanol/water partition coefficient (log Kow).

Reactivity: Quantified by the donor delocalizability for the aldehyde oxygen atom (DO-atom), an electronic property reflecting the electrophilicity of the carbonyl group.

The resulting QSAR models for fish and ciliates demonstrated a strong correlation between these descriptors and toxicity, indicating that the surfaces were parallel and differed significantly only by their intercepts. This allowed for the development of a global QSAR model for aldehyde aquatic toxicity. oup.com

Table 2: Interspecies QSAR Models for Acute Toxicity of Aldehyde Analogues

Source: Adapted from Dimitrov et al. oup.com

| Model Organism | QSAR Equation | n | r² | Q² |

| Fish (LC₅₀) | log 1/LC₅₀ = -2.503 + 0.480 log Kow + 18.983 DO-atom | 62 | 0.619 | 0.587 |

| Ciliate (IGC₅₀) | log 1/IGC₅₀ = -0.985 + 0.530 log Kow + 11.369 DO-atom | 81 | 0.651 | 0.626 |

| Global Model | log E⁻¹ = -1.505 + 0.505 log Kow + 14.315 DO-atom | 143 | 0.698 | 0.681 |

Legend:

n: Number of compounds in the dataset

r²: Coefficient of determination

Q²: Cross-validated coefficient of determination

LC₅₀: 50% lethal concentration

IGC₅₀: 50% inhibitory growth concentration

E⁻¹: Generic toxicity endpoint

These models underscore the importance of both hydrophobicity and electronic reactivity in predicting the biological impact of aldehydes. Such QSAR frameworks are invaluable for ecological risk assessment, allowing for the prediction of toxicity for untested aldehydes and facilitating the extrapolation of data across different aquatic species. oup.comscispace.com

Applications of Trans 4,4 Dimethoxy 2 Butenol As a Versatile Organic Synthon

Building Block for Complex Heterocyclic Architectures

The unique structural features of the 4,4-dimethoxy-2-butenyl/butanonyl scaffold, particularly its 1,3-dielectrophilic nature, make it an effective precursor for the synthesis of diverse heterocyclic compounds.

The synthesis of pyrimidine and pyrazole derivatives can be efficiently achieved using 4,4-dimethoxy-2-butanone as a key starting material. This compound serves as a 1,3-dielectrophilic three-carbon building block that readily undergoes condensation reactions with binucleophiles.

For the synthesis of pyrimidines, 4,4-dimethoxy-2-butanone is reacted with guanidines. crimsonpublishers.com This reaction leads to the formation of the corresponding pyrimidine rings in good yields. crimsonpublishers.com For instance, the reaction with guanidine hydrochloride and phenyl guanidine hydrochloride has been reported to produce the respective pyrimidine derivatives in yields of 58% and 66%. crimsonpublishers.com

Table 1: Synthesis of Pyrimidines using 4,4-Dimethoxy-2-butanone

| Guanidine Reactant | Product | Yield (%) |

| Guanidine Hydrochloride | 2-Amino-4-methylpyrimidine | 58 |

| Phenyl Guanidine Hydrochloride | 2-Anilino-4-methylpyrimidine | 66 |

Currently, there is no available research literature detailing the specific application of trans-4,4-dimethoxy-2-butenol or its corresponding ketone in the direct construction of chromone derivatives. General synthetic routes to chromones often involve the condensation of phenols with β-ketoesters or related 1,3-dicarbonyl compounds, and at present, the utility of this particular C4 building block in that context has not been documented.

Precursor for Aromatic and Substituted Aromatic Compounds

The versatility of the 4,4-dimethoxy-2-butanonyl scaffold extends to the synthesis of various aromatic and substituted aromatic compounds, providing a straightforward entry into synthetically important carbocyclic systems.

4,4-Dimethoxy-2-butanone has been demonstrated as an effective precursor for the synthesis of toluene, o-xylene, and substituted naphthalenes. These transformations typically involve the reaction of the butanone with a suitable Grignard reagent or a related nucleophile, followed by an acid-catalyzed cyclization and aromatization sequence.

The synthesis of toluene can be achieved by reacting 4,4-dimethoxy-2-butanone with allyl magnesium bromide. crimsonpublishers.com This initial reaction forms a carbinol acetal (B89532) intermediate, which upon treatment with boron trifluoride etherate, undergoes cyclization and aromatization to afford toluene in a 63% yield. crimsonpublishers.com An alternative method involves the reaction of 4,4-dimethoxy-2-butanone with allyl bromide in the presence of zinc, which yields toluene at 52%. crimsonpublishers.com

For the synthesis of o-xylene, a similar strategy is employed using crotyl bromide in the presence of zinc. This reaction proceeds through a carbinol intermediate, which is then treated with boron trifluoride etherate to yield o-xylene in 32% yield. crimsonpublishers.com

Furthermore, this methodology has been extended to the synthesis of naphthalenes. The reaction of 4,4-dimethoxy-2-butanone with benzyl magnesium chloride leads to the formation of a carbinol acetal, which upon acid treatment, yields the corresponding naphthalene derivative in 53% yield. crimsonpublishers.comcrimsonpublishers.com Similarly, reaction with phenylacetonitrile provides another route to a substituted naphthalene in 61% yield. crimsonpublishers.comcrimsonpublishers.com Earlier work by Nielsen et al. showed the formation of 3,7-dimethylnaphthalene from the reaction of p-methylbenzyl magnesium chloride with 4,4-dimethoxy-2-butanone, followed by treatment with hydrobromic acid in acetic acid, albeit in a 24% yield. crimsonpublishers.com

Table 2: Synthesis of Aromatic Compounds from 4,4-Dimethoxy-2-butanone

| Target Aromatic Compound | Reagent(s) | Yield (%) |

| Toluene | Allyl Magnesium Bromide, BF₃·OEt₂ | 63 |

| Toluene | Allyl Bromide, Zn | 52 |

| o-Xylene | Crotyl Bromide, Zn, BF₃·OEt₂ | 32 |

| Naphthalene Derivative | Benzyl Magnesium Chloride | 53 |

| Naphthalene Derivative | Phenylacetonitrile | 61 |

| 3,7-Dimethylnaphthalene | p-Methylbenzyl Magnesium Chloride, HBr/AcOH | 24 |

There is no specific information available in the current scientific literature on the use of derivatives of this compound in electrophilic aromatic substitution studies. Such studies typically focus on the directing effects and reactivity of various substituents on an aromatic ring, and to date, this particular compound has not been a subject of such investigations.

Key Intermediate in Natural Product Synthesis

While butenolide and dimethoxy-containing substructures are present in various natural products, a comprehensive search of the scientific literature does not indicate that this compound has been utilized as a key intermediate in the total synthesis of any known natural product to date. Its potential in this area remains to be explored.

Production of Pheromone Components (e.g., Methyl (E,E,Z)-2,4,6-decatrienoate)

A key application of this synthon is in the production of insect pheromones, which are critical for pest management and ecological studies. Specifically, (E)-4,4-dimethoxy-2-butenal, the aldehyde form of this compound, is a direct precursor to methyl (E,E,Z)-2,4,6-decatrienoate. This compound is the aggregation pheromone of the brown-winged green bug, Plautia stali, and also functions as a cross-attractant for the brown marmorated stink bug, Halyomorpha halys. nih.govresearchgate.net

| Parameter | Details | Source |

| Starting Material | (E)-4,4-Dimethoxy-2-butenal | nih.govresearchgate.net |

| Target Compound | Methyl (E,E,Z)-2,4,6-decatrienoate | nih.gov |

| Number of Steps | 2 | researchgate.net |

| Overall Yield | 55% | researchgate.net |

| Key Reaction Type | Wittig-type olefination | nih.govresearchgate.net |

Contributions to Vitamin A Analogues Synthesis

The structural framework of this compound is well-suited for the construction of isoprenoid chains, which form the backbone of retinoids (Vitamin A and its analogues). Retinoids are vital for numerous physiological processes, including vision and epithelial cell differentiation. The protected aldehyde and the reactive double bond in the butenol synthon allow for controlled, stepwise elongation of the carbon chain, a fundamental strategy in the total synthesis of these complex molecules.

While direct synthesis from this compound is a part of the broader synthetic landscape, research highlights the use of structurally similar C4 and C5 building blocks in key industrial syntheses of retinoids. For instance, the synthesis of the vitamin A skeleton has been accomplished using precursors like 4,4-dimethoxybut-2-one. Furthermore, clickable analogues of retinal and retinoic acid, designed for biological research to track vitamin A metabolism in immune cells, have been synthesized starting from (E)-4,4-Dimethoxy-2-methylbut-2-enal. This demonstrates the utility of the dimethoxy-butenal scaffold in creating complex and functionally diverse Vitamin A analogues.

| Building Block | Target Molecule Class | Application |

| (E)-4,4-Dimethoxy-2-methylbut-2-enal | Clickable Retinoid Analogues | Tracking vitamin A metabolism |

| 4,4-Dimethoxybut-2-one | Vitamin A Skeleton | Total synthesis of retinoids |

Chiral Building Block for Enantiopure Advanced Intermediates

Information regarding the specific use of this compound for the preparation of stereodefined 1,3-diols or the synthesis of optically active threo-diamines and imidazolidinones was not available in the consulted research. General methodologies for the synthesis of these compound classes typically employ other established chiral precursors and synthetic strategies.

Design and Synthesis of Chemically Diverse Analogues for Evaluation in Biological Research

While this compound is a versatile synthon, the available literature did not provide specific examples of its use as a central scaffold for generating chemically diverse libraries of analogues for broad biological screening.

Role in Green Chemistry Approaches and Sustainable Synthesis Strategies

The principles of green chemistry focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.netnih.govchemistryjournals.net Key metrics like waste prevention, atom economy, and the use of renewable feedstocks are central to this approach. nih.govchemistryjournals.net However, specific studies detailing the application of these principles to the synthesis or use of this compound were not identified in the available research.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of trans-4,4-Dimethoxy-2-butenol that influence its laboratory handling and experimental applications?

- Answer : The compound (C₆H₁₂O₃, MW 132.158 g/mol) has a LogP of 0.1538, indicating moderate hydrophobicity, and a polar surface area (PSA) of 38.69 Ų, suggesting solubility in polar solvents. Its CAS registry (152522-71-9) and precursor (4-hydroxybut-2-enal) are key identifiers for synthesis and purification workflows. Storage should prioritize anhydrous conditions to prevent hydrolysis of methoxy groups, as inferred from structural analogs .

Q. What synthetic methodologies are documented for this compound, and how do they compare in yield and scalability?

- Answer : The primary route involves methoxylation of 4-hydroxybut-2-enal under acidic or catalytic conditions. While specific yield data is limited, analogous diol-to-diether conversions (e.g., trans-2-butene-1,4-diol derivatization) suggest optimizing solvent systems (e.g., methanol/H₂SO₄) and temperature (40–60°C) to minimize isomerization. Column chromatography (silica gel, ethyl acetate/hexane) is recommended for isolating the trans isomer .

Advanced Research Questions

Q. How can researchers ensure stereochemical purity of this compound during synthesis, and what analytical techniques validate its configuration?

- Answer : Stereocontrol requires strict anhydrous conditions and chiral catalysts (e.g., Ru-based complexes) to suppress cis-isomer formation. Nuclear Overhauser Effect (NOE) NMR spectroscopy or chiral HPLC (e.g., Chiralpak® columns) can confirm trans configuration. Comparative retention times with cis-isomer standards and computational modeling (DFT calculations for energy minima) further validate purity .

Q. What experimental strategies resolve contradictions in reported LogP values for this compound across studies?

- Answer : Discrepancies may arise from solvent polarity or measurement techniques (shake-flask vs. HPLC). Standardizing octanol-water partitioning assays at controlled pH (7.4) and cross-validating with computational tools (e.g., MarvinSketch, ACD/Labs) improve consistency. Replicating studies under inert atmospheres prevents oxidative degradation, which may alter LogP .

Q. How does this compound function as an intermediate in pharmaceutical synthesis, and what reaction mechanisms dominate its reactivity?

- Answer : The compound’s α,β-unsaturated alcohol moiety enables nucleophilic additions (e.g., Michael additions) and esterifications. In drug synthesis, it serves as a precursor for prostaglandin analogs or antifungals, requiring protection of the hydroxyl group (e.g., silylation) before further functionalization. Mechanistic studies (kinetic isotope effects, LC-MS monitoring) elucidate rate-determining steps in such reactions .

Q. What methodological innovations improve the stability of this compound during long-term storage and high-temperature reactions?

- Answer : Stabilization strategies include storing under nitrogen at –20°C with molecular sieves to absorb moisture. For reactions, buffering with weak bases (e.g., NaHCO₃) neutralizes acidic byproducts that accelerate degradation. Accelerated stability studies (40°C/75% RH) coupled with GC-MS tracking identify decomposition pathways (e.g., retro-aldol reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.